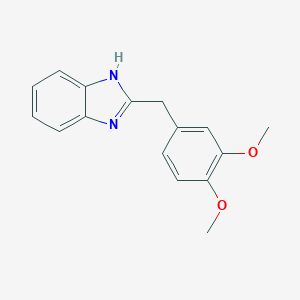

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole (2-DMB) is an organic compound belonging to the benzimidazole family of compounds. It is an aromatic heterocyclic compound, with a molecular formula of C13H14N2O2. 2-DMB is a colorless solid that is soluble in organic solvents, such as chloroform and dimethyl sulfoxide (DMSO). It is a versatile compound that has been used in a variety of scientific applications, ranging from drug discovery to organic synthesis.

Scientific Research Applications

Solubilizing Protective Group

The 3,4-dimethoxybenzyl group can act as a solubilizing protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

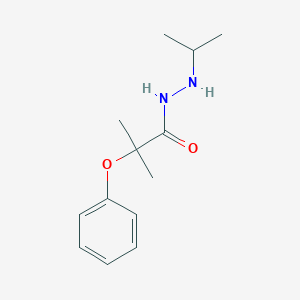

Antioxidant Activity

Compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives have shown antioxidant activity . They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

These compounds have also demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for further research in the development of new antibacterial drugs .

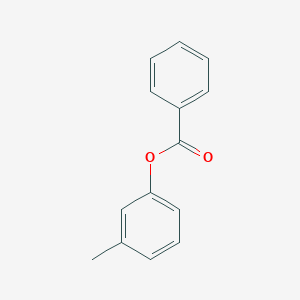

Synthesis of Novel Benzamide Compounds

The 2,3-dimethoxybenzoic acid, a related compound, has been used in the synthesis of novel benzamide compounds . These compounds have potential applications in various fields including medical, industrial, biological, and potential drug industries .

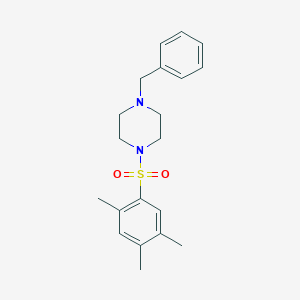

Formation of Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group can be used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . SAMs have wide-ranging applications in areas such as nanotechnology, biosensors, and surface chemistry .

Industrial Applications

Amide compounds, which can be synthesized from related compounds, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is Pneumolysin (PLY) . PLY is a toxin produced by all types of pneumococci and is one of the main virulence factors. This toxin binds to cholesterol in eukaryotic cells, forming pores that lead to cell destruction .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The compound’s interaction with its target affects the pathways related to the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .

Result of Action

The compound’s action results in the formation of SAMs that have the same structure and quality as the ones obtained from the respective unprotected thiols . This suggests that the compound could potentially be used in applications where SAMs of aromatic thiolates are required.

Action Environment

The action of 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is influenced by environmental factors such as temperature and the presence of protons . The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-14-8-7-11(9-15(14)20-2)10-16-17-12-5-3-4-6-13(12)18-16/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWWUKJFRDQIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24782284 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,10-bis(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355462.png)

![10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355517.png)

![10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355521.png)

![2-[(2-Phenylethyl)amino]butan-1-ol](/img/structure/B355538.png)

![2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol](/img/structure/B355563.png)

![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)

![5-isopropyl-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B355616.png)